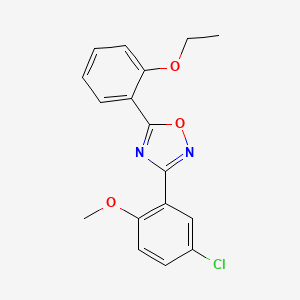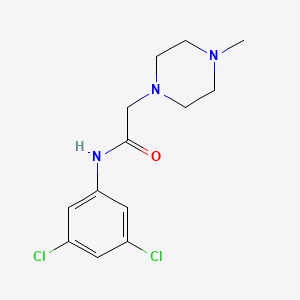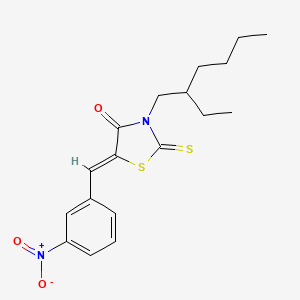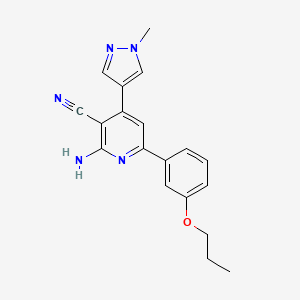![molecular formula C20H15ClFNO2 B5302119 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate, also known as CLQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential use in treating various types of cancer and inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate in lab experiments is its relatively low toxicity compared to other cancer drugs. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term effects of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate on the body.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate. One area of interest is its potential use in combination with other cancer drugs to enhance their effectiveness. Another area of research is the development of new formulations of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate and its long-term effects on the body.
Conclusion:
In conclusion, 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is a promising compound that has been extensively studied for its potential use in treating cancer and inflammatory diseases. Its unique chemical structure and mechanism of action make it a potential candidate for further research and development. While more research is needed to fully understand its effects on the body, 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has the potential to become an important tool in the fight against cancer and other diseases.
Synthesemethoden
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile to form 2-(2-chloro-6-fluorophenyl)acetonitrile. The resulting compound is then reacted with 8-hydroxyquinoline to form 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol, which is then esterified with propionic anhydride to produce 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has been studied extensively for its potential use in treating various types of cancer, including breast, lung, colon, and prostate cancer. It has also been investigated for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
[2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO2/c1-2-19(24)25-18-8-3-5-13-9-10-14(23-20(13)18)11-12-15-16(21)6-4-7-17(15)22/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIAOOAOQZCNV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-yl propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-5-[(2,6-difluorophenoxy)methyl]isoxazole](/img/structure/B5302042.png)
![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)


![1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)
![2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide](/img/structure/B5302076.png)




![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)